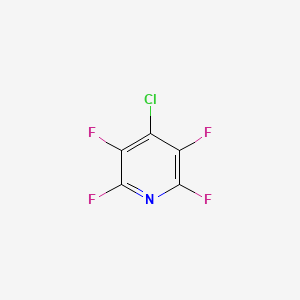

4-Chloro-2,3,5,6-tetrafluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHMNSNECXJBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503536 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-98-9 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,3,5,6-tetrafluoropyridine

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,3,5,6-tetrafluoropyridine (CAS No. 52026-98-9), a pivotal fluorinated heterocyclic intermediate in modern synthetic chemistry.[1][2][3] Addressed to researchers, scientists, and professionals in drug development and materials science, this document delineates the compound's core physicochemical properties, characteristic reactivity, established synthetic routes, and critical safety protocols. The guide emphasizes the compound's role as a versatile building block, particularly in nucleophilic aromatic substitution (SNAr) reactions, which is fundamental to the synthesis of novel pharmaceutical and agrochemical agents. Detailed experimental protocols, mechanistic insights, and spectral data are provided to enable practical application and further innovation in the field.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and advanced material development. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4] Within the vast landscape of organofluorine chemistry, fluorinated pyridines represent a "privileged" structural motif, appearing in numerous approved pharmaceutical and agrochemical products.[4][5]

This compound stands out as a particularly valuable synthon. The pyridine ring, an essential scaffold in many bioactive molecules, is rendered highly electron-deficient by the four fluorine substituents. This pronounced electrophilicity activates the ring for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-4 position serves as an excellent and regiochemically defined leaving group, allowing for the precise introduction of a wide array of functional groups. This guide will explore the fundamental chemistry and practical applications of this versatile intermediate.

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

Physicochemical Data

The key identifying and physical properties of this compound are summarized in the table below. The data indicates that the compound is a volatile liquid at standard temperature and pressure.

| Property | Value | Source(s) |

| CAS Number | 52026-98-9 | [1][2][3] |

| Molecular Formula | C₅ClF₄N | [1][2] |

| Molecular Weight | 185.51 g/mol | [2] |

| Boiling Point | 122-123 °C | [1] |

| Density | 1.664 g/cm³ | [1] |

| Refractive Index | 1.437 | [1] |

| Flash Point | 36.1 °C | [1] |

| Appearance | Colorless to light-colored liquid (inferred) | |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone). Insoluble in water.[6] |

Spectral Data and Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is the most informative technique for this molecule. Due to the symmetry of the substitution pattern, two distinct fluorine environments are expected. The spectrum will typically show two multiplets, corresponding to the fluorine atoms at the C-2/C-6 positions and the C-3/C-5 positions. The typical chemical shift range for aromatic fluorine atoms is between -80 and -170 ppm (relative to CFCl₃).[7][8]

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show two signals for the fluorine-bearing carbons and one signal for the chlorine-bearing carbon. The signals for the carbons bonded to fluorine will exhibit large C-F coupling constants, which is a characteristic feature.

-

Mass Spectrometry (MS): Electron Impact (EI-MS) will show a distinct molecular ion (M⁺) peak at m/z 185 and 187, corresponding to the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).[9] Fragmentation patterns will likely involve the loss of Cl, F, and CN moieties.

Synthesis and Manufacturing Pathways

The synthesis of this compound typically leverages commercially available, more highly halogenated pyridines. The primary strategy involves a halogen exchange (Halex) reaction, where chlorine atoms are selectively replaced by fluorine, or vice-versa, under controlled conditions.

From Pentachloropyridine

A common industrial route starts from pentachloropyridine. The process involves high-temperature fluorination using a fluoride salt, such as anhydrous potassium fluoride (KF). This reaction often produces a mixture of chlorofluoropyridines, from which the desired 4-chloro-tetrafluoro isomer can be separated by fractional distillation. The conditions must be carefully controlled to achieve the desired degree of fluorination.

From Pentafluoropyridine

An alternative conceptual pathway involves the selective substitution of the fluorine atom at the C-4 position of pentafluoropyridine with a chlorine atom. While nucleophilic substitution of fluoride is more challenging than chloride, specific conditions can favor this transformation. However, the more common and economically viable route remains the fluorination of polychlorinated precursors.

dot

Caption: The two-step addition-elimination mechanism of SNAr.

Scope of Nucleophilic Substitution Reactions

The utility of this compound lies in its reactivity with a broad spectrum of nucleophiles, enabling the synthesis of diverse derivatives.

-

N-Nucleophiles (Amines): Reaction with primary and secondary amines (aliphatic and aromatic) readily yields 4-amino-2,3,5,6-tetrafluoropyridine derivatives. These reactions are fundamental in building scaffolds for many bioactive molecules. [10]* O-Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides react to form the corresponding 4-alkoxy- or 4-aryloxy-tetrafluoropyridines. These ether linkages are common in both pharmaceuticals and materials.

-

S-Nucleophiles (Thiols): Thiolates react efficiently to produce 4-thioether derivatives, which are important intermediates and can be further oxidized to sulfoxides or sulfones to modulate electronic and solubility properties. [11]

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a representative workflow for the SNAr reaction.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

-

Nucleophile Addition: Slowly add the desired amine (1.1 eq.) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization to yield the pure 4-amino-2,3,5,6-tetrafluoropyridine derivative.

Applications in Drug Discovery and Agrochemicals

The 4-substituted-2,3,5,6-tetrafluoropyridyl core, readily accessible from this compound, is a key component in a variety of high-value applications. While specific, publicly disclosed syntheses naming this exact starting material can be proprietary, its utility is evident from the numerous patents and publications featuring the resulting scaffold.

-

Kinase Inhibitors: The tetrafluoropyridyl moiety can act as a hinge-binding motif in various kinase inhibitors used in oncology. The nitrogen atom acts as a hydrogen bond acceptor, while the fluorinated ring can engage in favorable interactions within the ATP-binding pocket.

-

Agrochemicals: Many modern herbicides and fungicides contain polyhalogenated pyridine rings. The lipophilicity and metabolic stability imparted by the fluorines are crucial for transport and efficacy in target organisms. For example, related trifluoromethylpyridines are key intermediates in the synthesis of fungicides and insecticides. [4][5]* Materials Science: The high thermal and chemical stability of the perfluorinated pyridine ring makes it an attractive building block for advanced polymers and liquid crystals.

dot

Caption: Role of the title compound in a typical discovery workflow.

Safety, Handling, and Disposal

Proper handling of halogenated intermediates is critical to ensure laboratory safety. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from closely related compounds provide a strong basis for safe handling protocols. [12][13][14][15]

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential effects:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [14]* Irritation: Causes skin and serious eye irritation. May cause respiratory irritation. [14]* Flammability: Combustible liquid. [13]

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste and handled by a licensed disposal company. Do not discharge into drains or the environment.

Conclusion

This compound is a high-value, versatile chemical intermediate whose utility is rooted in the predictable and efficient nature of the nucleophilic aromatic substitution reaction. Its ability to serve as a scaffold for introducing diverse functionalities at a specific position on a highly stable, fluorinated heterocyclic ring makes it an indispensable tool for medicinal chemists and material scientists. A firm grasp of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel and impactful chemical entities.

References

-

Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

- Banks, R. E., et al. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound. Journal of the Chemical Society, Perkin Transactions 1, 1092-1099.

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Unknown Source. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C{1H} NMR spectrum (125.7 MHz) for 2 in CD2Cl2 at 22 °C. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Banks, R. E., et al. (1965). Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. Journal of the Chemical Society (Resumed), 575.

- Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1022-1028.

-

Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Liao, H.-H., et al. (2024).

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-207.

- Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(3), 295-307.

-

NIST. (n.d.). Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

- Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10411-10413.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Spectrabase. (n.d.). 2,3,5,6-Tetrafluoro-2'-aminodiphenyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 52026-98-9 [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

- 9. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 10. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,3,5,6-tetrafluoropyridine

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of four fluorine atoms and a single chlorine atom on a pyridine ring, render it a highly versatile intermediate for advanced organic synthesis.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in laboratory and industrial settings. We will move beyond a simple recitation of data to explore the causality behind its chemical behavior and provide validated protocols for its characterization.

Key Identifiers:

-

Chemical Name: this compound[1]

Part 1: Core Physicochemical Characteristics

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. The high degree of halogenation in this compound significantly influences its boiling point, density, and solubility profile.

Quantitative Data Summary

For ease of reference and comparison, the key physicochemical properties are summarized in the table below. These values are critical for designing synthetic routes and purification protocols, such as distillation or chromatography.

| Property | Value | Unit | Source |

| Molecular Weight | 185.50 | g/mol | [1] |

| Boiling Point | 122-123 | °C | [1] |

| Density | 1.664 | g/cm³ | [1] |

| Flash Point | 36.1 | °C | [1] |

| Refractive Index | 1.437 | [1] | |

| Calculated LogP (XLogP3) | 2.5 | [1] |

Part 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. The highly symmetric nature of this compound results in a relatively simple yet informative spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹⁹F and ¹³C NMR are particularly informative.

-

¹⁹F NMR: Due to the molecule's C₂ᵥ symmetry, the four fluorine atoms are chemically equivalent in pairs. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals . The fluorines at positions 2 and 6 will produce one signal, while the fluorines at positions 3 and 5 will produce another. The coupling between these non-equivalent fluorine atoms will result in a characteristic splitting pattern.

-

¹³C NMR: The symmetry of the molecule dictates that the carbon spectrum will display three signals . One signal corresponds to the carbon atom bearing the chlorine (C4), a second signal for the equivalent carbons adjacent to the nitrogen (C2 and C6), and a third for the remaining equivalent carbons (C3 and C5).

-

¹H NMR: As there are no hydrogen atoms on the aromatic ring, a ¹H NMR spectrum will only show signals from impurities or a reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by strong absorptions characteristic of the fluorinated pyridine ring.

-

C-F Stretching: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretching: Multiple bands will appear in the 1400-1650 cm⁻¹ region, which are typical for aromatic heterocyclic systems.

-

C-Cl Stretching: A weaker absorption is expected in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance will result in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Part 3: Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.

The chlorine atom at the C4 position is the primary site for nucleophilic attack. This is a crucial aspect of its utility as a synthetic intermediate. Amines, alkoxides, and thiolates can readily displace the chloride to form a wide range of 4-substituted tetrafluoropyridine derivatives. This reactivity is foundational to its use in constructing complex molecules for pharmaceuticals and agrochemicals. For instance, related polyhalopyridines are known to react with various nucleophiles to build more complex structures.[5]

Part 4: Experimental Protocols and Workflows

To ensure scientific integrity, the characterization of this compound must follow validated experimental protocols.

Protocol 1: Boiling Point Determination via Distillation

Objective: To experimentally verify the boiling point of the compound.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Loading: Charge the round-bottom flask with this compound (e.g., 10 mL) and a few boiling chips.

-

Heating: Begin gently heating the flask. Monitor the temperature as the liquid begins to vaporize and condense.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This temperature is the boiling point. The thermometer bulb must be positioned just below the side arm of the distillation head to ensure an accurate reading.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Structural Verification by GC-MS

Objective: To confirm the molecular weight and purity of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup: Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar DB-5 column) and a temperature program designed to elute the compound. The Mass Spectrometer (MS) should be set to scan a relevant mass range (e.g., 50-300 m/z) in electron ionization (EI) mode.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: The compound will travel through the GC column, separating it from any impurities, before entering the MS for ionization and detection.

-

Data Analysis:

-

Analyze the chromatogram to assess purity based on the number of peaks.

-

Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion and the characteristic 3:1 [M]⁺/[M+2]⁺ isotope pattern for chlorine.

-

Caption: Gas Chromatography-Mass Spectrometry Workflow.

Part 5: Safety and Handling

As a halogenated and reactive chemical, this compound must be handled with appropriate care.

-

General Precautions: Always handle this compound in a well-ventilated chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]

-

Hazards: The compound is classified as an irritant.[1] Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area immediately with plenty of water.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physicochemical properties, combined with its predictable reactivity in nucleophilic substitution reactions, make it a strategic tool for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, spectroscopic profile, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

-

Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Royal Society of Chemistry. [Link]

-

4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839 - PubChem - NIH. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - Toxicology Excellence for Risk Assessment. [Link]

-

This compound - Amerigo Scientific. [Link]

-

Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - NIH. [Link]

- Method for synthesizing 4-chloro-pyridine - Google P

-

N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - NIH. [Link]

-

Pyridine, 3-chloro-2,4,5,6-tetrafluoro- - NIST WebBook. [Link]

-

Pyridine, 3-chloro-2,4,5,6-tetrafluoro- - NIST WebBook. [Link]

-

2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem. [Link]

-

2,3,5,6-Tetrafluoropyridine | C5HF4N | CID 137749 - PubChem. [Link]

-

(PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines - ResearchGate. [Link]

-

Chemical Properties of Pyridine, 2,3,5,6-tetrafluoro- (CAS 2875-18-5) - Cheméo. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - University of Wisconsin. [Link]

-

4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N | CID 14761442 - PubChem. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - YouTube. [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - NIH. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound , 95+% , 52026-98-9 - CookeChem [cookechem.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-2,3,5,6-tetrafluoropyridine: A Keystone Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,3,5,6-tetrafluoropyridine is a halogenated heterocyclic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and a reactive chlorine atom on the pyridine ring, make it an exceptional substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, and a chlorine atom at the 4-position. This substitution pattern renders the pyridine ring highly electron-deficient, which is a key determinant of its reactivity.

| Property | Value | Source |

| Molecular Formula | C₅ClF₄N | [1] |

| Molecular Weight | 185.51 g/mol | [1] |

| CAS Number | 52026-98-9 | [2] |

| Appearance | Colorless liquid | - |

| XLogP3 | 2.5 |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. Due to the symmetry of the molecule, two distinct fluorine environments are expected, leading to two multiplets. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom.

-

¹³C NMR: The ¹³C NMR spectrum will exhibit distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached fluorine and chlorine atoms, as well as the nitrogen atom in the ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns often involve the loss of chlorine and fluorine atoms or the pyridine ring itself.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-F and C-Cl stretching vibrations, as well as vibrations associated with the tetrafluoropyridine ring.

Synthesis of this compound

The synthesis of this compound is not widely detailed in readily available literature, suggesting it is often prepared by specialized chemical suppliers. However, analogous syntheses of related polychlorofluoropyridines provide insight into potential synthetic routes. A plausible method involves the halogen exchange reaction of a polychloropyridine precursor.

Caption: Plausible synthetic pathway to this compound.

Chemical Reactivity and Synthetic Applications

The electron-deficient nature of the tetrafluoropyridine ring, coupled with the presence of a good leaving group (chloride), makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the 4-position is particularly susceptible to displacement by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of the synthetic utility of this compound. The high degree of fluorination activates the ring towards nucleophilic attack, primarily at the C-4 position.

Caption: General scheme for SₙAr reactions of this compound.

Experimental Protocol: Amination with a Primary Amine

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile) is added the primary amine (1.1-1.5 eq).

-

A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated, depending on the nucleophilicity of the amine, and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-2,3,5,6-tetrafluoropyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 4-position also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this building block.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.[3][4][5]

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel charged with this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) is added a degassed solvent system (e.g., dioxane/water, toluene/water).

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to yield the 4-aryl- or 4-vinyl-2,3,5,6-tetrafluoropyridine product.

Applications in Drug Discovery and Development

The highly functionalized nature of this compound makes it an attractive scaffold for the synthesis of biologically active molecules, particularly in the field of kinase inhibitors. The tetrafluoropyridine core can act as a hinge-binding motif, interacting with the backbone of the kinase active site, while the 4-position provides a vector for introducing substituents that can occupy other pockets of the active site to enhance potency and selectivity.

While specific approved drugs containing the intact this compound moiety are not prominently documented, the 2,3,5,6-tetrafluoropyridin-4-yl core is a recurring motif in the patent literature for various kinase inhibitors. The synthetic accessibility of diverse 4-substituted derivatives through the reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its unique electronic properties facilitate a range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions provide access to a wide array of 4-substituted tetrafluoropyridine derivatives, which are of significant interest in the discovery and development of new pharmaceuticals, particularly in the area of kinase inhibitors. A thorough understanding of its reactivity and handling is essential for its effective and safe utilization in the research and development of novel chemical entities.

References

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for this compound.

- The Royal Society of Chemistry. (n.d.).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Chemistry LibreTexts. (2023, June 30).

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- CORE. (2019, November 5). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)

- Thermo Fisher Scientific. (2024, April 1). 4-Chloro-2-(trifluoromethyl)

- Carl ROTH. (n.d.).

- TCI Chemicals. (n.d.).

- Merck Millipore. (2025, September 10).

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube]. Retrieved from [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- University of B

- International Journal of New Chemistry. (2024, December 7). [PDF] 1014.01 K.

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

- ChemRxiv. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some.

- Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [.

- University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling.

- PubMed Central. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.

- AZoM. (2017, December 18).

- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.

- PubMed Central. (n.d.).

- Chemguide. (n.d.).

- Chemical Building Blocks. (n.d.).

- National Institutes of Health. (n.d.).

- PubMed Central. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy.

- PubMed. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy.

- Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4.

- MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.

- ResearchGate. (n.d.). 13C-NMR chemical shifts. | Download Table.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- PubMed Central. (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.

- Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- PubMed. (n.d.). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- UCLA. (n.d.).

- Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.

- Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference.

- Iraqi Journal of Science. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Spectra of some substituted 2-Chloro-pyridones*.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,3,5,6-tetrafluoropyridine from Pentachloropyridine

Foreword: The Strategic Importance of 4-Chloro-2,3,5,6-tetrafluoropyridine

This compound stands as a pivotal building block in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty materials. Its unique electronic properties, conferred by the strategic placement of fluorine and chlorine atoms on the pyridine ring, make it a highly sought-after intermediate for introducing the tetrafluoropyridyl moiety into complex molecular architectures. This guide provides a comprehensive, in-depth exploration of its synthesis from the readily available starting material, pentachloropyridine, with a focus on the underlying chemical principles, practical experimental protocols, and robust analytical validation.

The Core Chemistry: A Mechanistic Exploration of the Halogen Exchange (HALEX) Reaction

The transformation of pentachloropyridine to this compound is achieved through a series of nucleophilic aromatic substitution (SNAr) reactions, collectively known as the Halogen Exchange (HALEX) process.[1] This reaction hinges on the displacement of chlorine atoms by fluoride ions, a process governed by the electronic nature of the pyridine ring and the specific reaction conditions employed.

1.1. The SNAr Mechanism: A Stepwise Pathway

The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway. First, the nucleophilic fluoride ion attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a chloride ion is expelled, restoring the aromaticity of the ring.

Caption: The SNAr mechanism for the fluorination of pentachloropyridine.

1.2. Regioselectivity: The Preferential Substitution at the 4-Position

A critical aspect of this synthesis is the regioselectivity of the initial fluorination step. In the pentachloropyridine ring, the 4-position (para to the nitrogen atom) is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This leads to the preferential formation of 4-fluoro-2,3,5,6-tetrachloropyridine as the initial major product under kinetically controlled conditions. Subsequent fluorination steps then replace the remaining chlorine atoms, ultimately yielding the desired this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful and reproducible synthesis.

2.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Pentachloropyridine | ≥98% | Sigma-Aldrich | See Safety Data Sheet before use. |

| Potassium Fluoride | Anhydrous, spray-dried | Acros Organics | Must be thoroughly dried before use. |

| Sulfolane | Anhydrous, ≥99% | Alfa Aesar | A polar aprotic solvent is crucial. |

| Dichloromethane | ACS Grade | Fisher Scientific | For extraction. |

| Anhydrous Sodium Sulfate | ACS Grade | VWR | For drying. |

2.2. Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermocouple.

-

Heating mantle with a temperature controller.

-

Distillation apparatus.

-

Standard laboratory glassware.

2.3. Step-by-Step Methodology

Caption: A streamlined workflow for the synthesis of this compound.

-

Reagent Preparation:

-

Dry the potassium fluoride (KF) in a vacuum oven at 120 °C for at least 4 hours to ensure it is anhydrous. The presence of water can significantly hinder the reaction.

-

Assemble the reaction apparatus and ensure all glassware is dry.

-

-

Reaction Setup:

-

To the three-necked flask, add the dried potassium fluoride (2.2 equivalents) and anhydrous sulfolane.

-

Begin stirring and heat the mixture to 180 °C under a nitrogen atmosphere.

-

-

Addition of Pentachloropyridine:

-

Once the reaction mixture has reached 180 °C, slowly add the pentachloropyridine (1.0 equivalent) over 30 minutes.

-

After the addition is complete, raise the temperature to 200-210 °C.

-

-

Reaction and Monitoring:

-

Maintain the reaction at this temperature for 4-6 hours.

-

The progress of the reaction can be monitored by taking small aliquots, quenching them with water, extracting with dichloromethane, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is consumed.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

-

Extraction:

-

Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid. A similar procedure is effective for the purification of related fluorinated pyridines.[2]

-

Causality Behind Experimental Choices

-

Choice of Fluorinating Agent: Potassium fluoride is the most commonly used fluoride source for HALEX reactions due to its balance of reactivity and cost-effectiveness. Cesium fluoride can be more reactive but is also more expensive.

-

Solvent Selection: A polar aprotic solvent like sulfolane or dimethyl sulfoxide (DMSO) is essential.[1] These solvents effectively solvate the potassium cation, leaving the fluoride anion more "naked" and, therefore, more nucleophilic.

-

Anhydrous Conditions: The presence of water must be strictly avoided as it can hydrate the fluoride ion, significantly reducing its nucleophilicity and leading to lower yields.

-

Temperature Control: High temperatures (150–250 °C) are necessary to overcome the activation energy of the SNAr reaction.[1] However, excessively high temperatures can lead to side reactions and decomposition.

-

Phase-Transfer Catalysts (Optional but Recommended): In some cases, the addition of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can enhance the reaction rate.[3][4] These catalysts facilitate the transfer of the fluoride ion from the solid KF to the organic phase where the pentachloropyridine is dissolved, thereby accelerating the reaction.[3]

Characterization and Purity Assessment

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Results for this compound |

| 19F NMR | Two distinct signals corresponding to the two different fluorine environments. |

| 13C NMR | Characteristic signals for the fluorinated and chlorinated carbon atoms, with coupling to fluorine. |

| GC-MS | A single major peak with a mass spectrum corresponding to the molecular weight of C5ClF4N (185.51 g/mol ). |

| Infrared (IR) Spectroscopy | Strong C-F stretching bands. |

The analysis of 19F NMR spectra is particularly powerful for characterizing fluorinated compounds, with chemical shifts being highly sensitive to the local electronic environment.[5][6]

Safety and Handling

-

Pentachloropyridine: This compound is harmful if swallowed and causes skin and eye irritation.[7][8] It is stable under normal conditions but should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8][9] It is incompatible with strong oxidizing agents and strong bases.[8]

-

High-Temperature Reactions: The reaction is conducted at high temperatures and should be performed with caution. Ensure the apparatus is securely clamped and that a blast shield is in place.

-

Work-up: The quenching of the reaction mixture with water can be exothermic. Perform this step slowly and with cooling.

Conclusion

The synthesis of this compound from pentachloropyridine via the HALEX process is a robust and scalable method for producing this valuable chemical intermediate. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers and drug development professionals can reliably access this key building block for their synthetic endeavors. This guide provides a comprehensive framework for the successful execution of this important transformation, emphasizing safety, reproducibility, and a deep understanding of the chemical causality at play.

References

-

Acros Organics. (2011). SAFETY DATA SHEET - Pentachloropyridine. Retrieved from [Link]

- Banks, R. E., & Williamson, G. E. (1964). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound. Journal of the Chemical Society (Resumed), 815-819.

- Dehmel, F., & Fessel, J. (2009). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. Chemical Engineering & Technology, 32(11), 1759-1763.

- Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.

- Tordeux, M., et al. (2005). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water.

- Kiraly, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific reports, 10(1), 1-12.

- Wang, Y., et al. (2018).

- Harada, R., et al. (2022). Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[F] fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2H-Pyridazin-. Frontiers in Chemistry, 10, 858589.

- De La Torre, A., & Gouverneur, V. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 144(14), 6156-6176.

- Preshlock, S., et al. (2016). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 21(9), 1234.

- Kiraly, P., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(10), 784-792.

-

Wikipedia. (n.d.). Halex process. Retrieved from [Link]

Sources

- 1. Halex process - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. canbipharm.com [canbipharm.com]

Reactivity of the C-Cl bond in 4-Chloro-2,3,5,6-tetrafluoropyridine

An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 4-Chloro-2,3,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the C-Cl bond in this compound. This molecule is a pivotal building block in modern synthetic chemistry, largely due to the unique electronic environment of its pyridine ring. The presence of four strongly electron-withdrawing fluorine atoms, in concert with the inherent electron-deficient nature of the pyridine nitrogen, profoundly activates the C4 position towards nucleophilic attack. This guide will explore the primary reaction pathways involving the C-Cl bond, focusing on Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic principles with practical, field-proven insights, this document serves as an essential resource for chemists seeking to leverage the versatile reactivity of this important fluorinated heterocycle in pharmaceutical, agrochemical, and materials science applications.[1][2]

Introduction: The Unique Electronic Landscape of a Polyfluorinated Pyridine

Organofluorine compounds are foundational in modern chemistry, offering enhanced thermal stability, metabolic resistance, and unique binding properties.[1] this compound (4-Cl-TFP) is an exemplary member of this class. Its reactivity is dominated by the cumulative electron-withdrawing effects of four fluorine substituents and the pyridine nitrogen atom.

This electronic environment creates a highly electron-deficient (electrophilic) aromatic ring, which is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr).[2][3] The primary site of reactivity is the C4 carbon, which is para to the ring nitrogen. This position experiences the greatest degree of activation, as the negative charge in the reaction intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[4][5] Consequently, the chlorine atom at this position serves as an excellent leaving group, enabling a wide array of synthetic transformations.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most characteristic reaction of 4-Cl-TFP is the SNAr reaction, where the chloride is displaced by a nucleophile. This process typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]

The high stability of this intermediate, particularly due to charge delocalization onto the ortho and para fluorine atoms and the ring nitrogen, lowers the activation energy for the reaction, making it facile even with moderate nucleophiles.[4][5]

Caption: Generalized mechanism for SNAr at the C4 position of 4-Cl-TFP.

The reactivity of 4-Cl-TFP is highly selective for the C4 position. This is a direct consequence of electronic activation. While C-F bonds can also be displaced in SNAr reactions, the C-Cl bond is a better leaving group in this highly activated system, and nucleophilic attack is overwhelmingly directed to the carbon para to the nitrogen.

Reactions with N-Nucleophiles

Nitrogen-based nucleophiles, such as amines and azides, react readily with 4-Cl-TFP to form C-N bonds. These reactions are fundamental in the synthesis of many biologically active molecules. For instance, the reaction with sodium azide is a common route to produce 4-azido-2,3,5,6-tetrafluoropyridine, a versatile intermediate.[6]

Reactions with O-Nucleophiles

Alkoxides and phenoxides serve as effective oxygen nucleophiles. These reactions are typically conducted in the presence of a base like potassium carbonate or sodium hydride to generate the nucleophile in situ. The resulting aryl ethers are stable and provide access to a diverse range of functionalized pyridines.

Reactions with S-Nucleophiles

Sulfur nucleophiles, such as thiolates, are particularly potent in SNAr reactions due to their high polarizability and softness. These reactions often proceed rapidly at room temperature to yield the corresponding 4-thioether derivatives.

Table 1: Representative SNAr Reactions of this compound

| Nucleophile Source | Reagent Class | Typical Conditions | Product Type | Yield (%) |

| Ammonia | N-Nucleophile | aq. NH₃, Dioxane, 100°C | 4-Amino-2,3,5,6-tetrafluoropyridine | High |

| Sodium Azide | N-Nucleophile | NaN₃, Acetonitrile, RT | 4-Azido-2,3,5,6-tetrafluoropyridine | >90 |

| Sodium Methoxide | O-Nucleophile | NaOMe, Methanol, RT | 4-Methoxy-2,3,5,6-tetrafluoropyridine | High |

| Thiophenol / K₂CO₃ | S-Nucleophile | K₂CO₃, DMF, RT | 4-(Phenylthio)-2,3,5,6-tetrafluoropyridine | >95 |

(Note: Yields are representative and can vary based on specific substrate and reaction scale. Conditions are generalized from reactions on analogous polyhalopyridines.)[6][7]

A Gateway to Complexity: Palladium-Catalyzed Cross-Coupling

Beyond its utility in SNAr, the C-Cl bond of 4-Cl-TFP is an excellent handle for palladium-catalyzed cross-coupling reactions.[8] These methods enable the formation of C-C, C-N, and C-O bonds with a level of precision and functional group tolerance that is often unattainable with classical methods. The reactivity of carbon-halogen bonds in these reactions typically follows the trend C-I > C-Br > C-Cl, making the C-Cl bond a stable and reliable coupling partner under optimized conditions.[9]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C-C bonds. It involves the coupling of 4-Cl-TFP with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C4 position.

Buchwald-Hartwig Amination

For the synthesis of N-aryl amines, the Buchwald-Hartwig amination is a key transformation. It enables the coupling of 4-Cl-TFP with primary or secondary amines, providing a complementary approach to the SNAr pathway, often under milder conditions and with broader substrate scope.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples designed to provide a validated starting point for laboratory synthesis.

Protocol: Synthesis of 4-Azido-2,3,5,6-tetrafluoropyridine via SNAr

This procedure is adapted from established methods for the synthesis of azidopyridines from halopyridines.[6]

Workflow Diagram

Caption: Standard laboratory workflow for a typical SNAr reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.5 M).

-

Reagent Addition: Add sodium azide (1.2 eq) to the solution in one portion.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting 4-azido-2,3,5,6-tetrafluoropyridine is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.

Protocol: Suzuki-Miyaura Coupling of 4-Cl-TFP with Phenylboronic Acid

This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions.[8]

Step-by-Step Methodology:

-

Catalyst Pre-activation (if needed): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

-

Reaction Setup: Add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain 2,3,5,6-tetrafluoro-4-phenylpyridine.

Conclusion

This compound is a uniquely versatile reagent whose reactivity is dominated by the highly activated C-Cl bond at the C4 position. This bond's susceptibility to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an invaluable tool for synthetic chemists. A thorough understanding of the electronic principles governing its reactivity allows researchers to strategically design and execute complex synthetic routes, paving the way for the discovery of novel molecules in drug development and materials science.

References

-

Gautam, R., Geniza, I., Iacono, S. T., & Mabry, J. M. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(11), 2691. [Link]

-

Banks, R. E., & Prakash, A. (1974). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some reactions of the tetrafluoro-compound. Journal of the Chemical Society, Perkin Transactions 1, 2479-2484. [Link]

-

Gautam, R., Geniza, I., Iacono, S. T., & Mabry, J. M. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate. [Link]

-

Le, C. M., & Sigman, M. S. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 6(10), 6828–6833. [Link]

-

Lai, C. A., Li, C. H., Chen, Y. C., & Hu, T. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(11), 2426–2431. [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(2), 333-353. [Link]

-

Nishiyama, Y. (2017). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Authorea Preprints. [Link]

-

Stevens, E. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

-

Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]

-

Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(2), 113-132. [Link]

-

Smith, A. M. R., & Rzepa, H. S. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(65), 14735-14749. [Link]

-

Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1022-1028. [Link]

-

Cole, K. P., & Stephenson, C. R. J. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16864–16870. [Link]

-

Lai, C. A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

-

Chempanda. (2023). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

-

LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Lu, J., Paci, I., & Leitch, D. C. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

-

Reddy, B. V. S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-Chloro-2,3,5,6-tetrafluoropyridine for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Fluorinated Building Block

4-Chloro-2,3,5,6-tetrafluoropyridine is a pivotal reagent in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its unique electronic properties, stemming from the synergistic effects of a highly fluorinated pyridine ring and a strategically positioned chlorine atom, render it an exceptionally versatile building block. The electron-deficient nature of the pyridine ring, further amplified by the inductive effect of the four fluorine atoms, makes the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity, coupled with the potential for subsequent chemical modifications, has established this compound as a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities and material properties. This guide provides an in-depth exploration of the commercial availability, quality control, synthetic applications, and safe handling of this important chemical intermediate.

Commercial Availability and Specifications

A reliable and consistent supply of high-purity starting materials is paramount for reproducible and successful research and development. This compound is commercially available from a range of reputable chemical suppliers. When selecting a supplier, it is crucial to consider not only the purity but also the consistency between batches and the availability of comprehensive analytical data.

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Matrix Scientific) | ≥98% | 52026-98-9 | C₅ClF₄N | 185.51 |

| Amerigo Scientific | High Quality | 52026-98-9 | C₅ClF₄N | 185.51[1] |

| BLDpharm | Information Available | 52026-98-9 | C₅ClF₄N | 185.51[2] |

| ECHEMI | Information Available | 52026-98-9 | C₅ClF₄N | 185.51[3] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch to confirm its identity and purity, ensuring it meets the stringent requirements of their specific application. A typical CoA should include details on the analytical methods used for quality control and the corresponding results.

Quality Control and Analytical Methodologies

Ensuring the purity and structural integrity of this compound is a critical first step in any synthetic workflow. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information, allowing for the identification of the main component and the detection of any impurities.

Illustrative GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the analyte and potential impurities.

-

The resulting chromatogram should ideally show a single major peak corresponding to this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak, which can be used to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of fluorinated compounds. The wide chemical shift range and high sensitivity of the 19F nucleus provide detailed information about the electronic environment of each fluorine atom in the molecule.[4][5]

Expected 19F NMR Spectral Features:

The 19F NMR spectrum of this compound is expected to show two distinct signals due to the symmetry of the molecule. The fluorine atoms at the 2- and 6-positions will be chemically equivalent, as will the fluorine atoms at the 3- and 5-positions. These signals will appear as complex multiplets due to 19F-19F spin-spin coupling. The precise chemical shifts are sensitive to the solvent and the reference standard used.

1H NMR and 13C NMR spectroscopy are also valuable for confirming the overall structure and the absence of proton-containing impurities.

Key Synthetic Applications in Drug Discovery and Materials Science

The synthetic utility of this compound is primarily centered around its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the four fluorine atoms and the nitrogen heteroatom makes the pyridine ring highly electrophilic, facilitating the displacement of the C4-chloro substituent by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The general mechanism for the SNAr reaction of this compound involves the attack of a nucleophile at the C4 position, leading to the formation of a resonance-stabilized Meisenheimer intermediate. Subsequent expulsion of the chloride leaving group yields the substituted tetrafluoropyridine product.

Caption: Generalized SNAr mechanism of this compound.

This reactivity allows for the introduction of a diverse array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, providing access to a wide range of substituted tetrafluoropyridine derivatives.

Application in the Synthesis of Kinase Inhibitors

The tetrafluoropyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and other diseases. The fluorine atoms can engage in favorable interactions with the kinase active site, and the pyridine nitrogen can act as a hydrogen bond acceptor.

Exemplary Synthetic Protocol: Synthesis of a 4-Anilino-tetrafluoropyridine Derivative

This protocol outlines the synthesis of a 4-anilino-2,3,5,6-tetrafluoropyridine derivative, a common core structure in kinase inhibitors.

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and a substituted aniline (1.1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq.), to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 4-anilino-2,3,5,6-tetrafluoropyridine derivative.

This synthetic strategy has been employed in the development of inhibitors for various kinases, including VEGFR, EGFR, and Raf kinases.[6][7]

Application in Materials Science

The high thermal and chemical stability of the perfluorinated pyridine ring makes this compound an attractive monomer for the synthesis of high-performance polymers.[8] The SNAr reaction can be utilized to incorporate the tetrafluoropyridyl moiety into polymer backbones or as pendant groups, imparting desirable properties such as low dielectric constant, high thermal stability, and chemical resistance.

Illustrative Polymerization Workflow:

Caption: A general workflow for the synthesis of high-performance polymers.

Safety, Handling, and Storage

GHS Hazard Information (Based on Related Compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Skin Corrosion/Irritation: May cause skin irritation.[9]

-

Eye Damage/Irritation: May cause serious eye irritation.[9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion